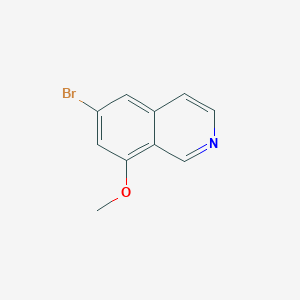

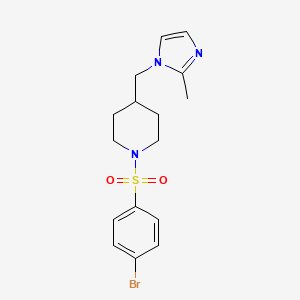

![molecular formula C24H26N2OS B2355588 (2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone CAS No. 1223843-23-9](/img/structure/B2355588.png)

(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone, also known as TUDCA, is a bile acid that has been found to have a variety of beneficial effects on the body. TUDCA has been extensively studied for its potential therapeutic applications in various diseases, including liver disease, neurodegenerative diseases, and metabolic disorders.

Scientific Research Applications

Synthesis and Catalytic Activity

A study by Aslan et al. (2017) discusses the synthesis of a Schiff base, closely related to the compound , and its metal(II) complexes. This research highlights the antimicrobial and catalytic activity of these compounds, particularly in Suzuki–Miyaura cross-coupling reactions in aqueous media. Such reactions are pivotal in the field of organic synthesis, especially in the pharmaceutical industry (Aslan, Akkoç, Kökbudak, & Aydın, 2017).

Green Synthesis Approach

Abdel-Mohsen and Hussein (2014) developed an environmentally friendly synthesis protocol for various Schiff bases, including a derivative of the compound of interest. This approach, using readily available reagents in refluxing ethanol, emphasizes high yield and ease of processing, which is significant for sustainable chemical synthesis (Abdel-Mohsen & Hussein, 2014).

Photophysical Studies and Analysis

Aggarwal et al. (2015) conducted photophysical studies and solvatochromic analysis of diazaspiro compounds, including those containing the thioxo group as in the mentioned compound. Their findings on solvent effects and fluorescence quantum yield are crucial for understanding the photophysical behavior of such compounds, which can have implications in material science and sensor technology (Aggarwal & Khurana, 2015).

Antimicrobial and Biological Activity

Antimicrobial Screening

Landage, Thube, and Karale (2019) synthesized a series of compounds, including derivatives of thioxo-1,3-diazaspiro[5.5]undecane, and evaluated their antibacterial activities. This work contributes to the ongoing search for new antimicrobial agents, highlighting the potential of such compounds in combating bacterial infections (Landage, Thube, & Karale, 2019).

Antitumor Activity

Bhole and Bhusari (2011) investigated the antitumor activity of derivatives similar to the compound . Their research adds valuable insights into the potential use of these compounds in cancer treatment, especially in leukemia, lung, and renal cancers (Bhole & Bhusari, 2011).

Analgesic Activity

Cohen, Banner, and Lopresti (1978) studied the analgesic activity of spiro heterocycles, including compounds structurally related to the one mentioned. Their findings contribute to the understanding of pain management and the development of new analgesics (Cohen, Banner, & Lopresti, 1978).

properties

IUPAC Name |

(4-methylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2OS/c1-17-10-12-19(13-11-17)22(27)26-23(28)21(20-9-7-8-18(2)16-20)25-24(26)14-5-3-4-6-15-24/h7-13,16H,3-6,14-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZPMFNQSLSLOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=CC(=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B2355506.png)

![Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2355509.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2355511.png)

![Methyl 4-[(2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoate](/img/structure/B2355512.png)

![Cyclopropyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2355513.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2355518.png)

![2-(4-quinoxalin-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355522.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2355527.png)